molecular formula C14H19FN2Si B1391167 2-Fluoro-6-(pyrrolidin-1-YL)-3-((trimethylsilyl)-ethynyl)pyridine CAS No. 1203499-05-1

2-Fluoro-6-(pyrrolidin-1-YL)-3-((trimethylsilyl)-ethynyl)pyridine

Cat. No.: B1391167
CAS No.: 1203499-05-1
M. Wt: 262.4 g/mol
InChI Key: FBJLOPDZKMCJGG-UHFFFAOYSA-N
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Description

2-Fluoro-6-(pyrrolidin-1-YL)-3-((trimethylsilyl)-ethynyl)pyridine is a useful research compound. Its molecular formula is C14H19FN2Si and its molecular weight is 262.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Functionalization

  • Functionalized Pyridines Synthesis : Kieseritzky and Lindström (2010) synthesized pyridines substituted with various functional groups, including trimethylsilyl, utilizing stepwise and regioselective installation methods. This demonstrates the flexibility of pyridine derivatives like 2-Fluoro-6-(pyrrolidin-1-YL)-3-((trimethylsilyl)-ethynyl)pyridine in chemical synthesis (F. V. Kieseritzky & Johan Lindström, 2010).

  • Selective Monotitanation in Synthesis : Takayama et al. (2004) demonstrated the site-selective monotitanation of dialkynylpyridines. This is significant for the synthesis of pi-conjugated oligomers with intense blue fluorescence emission, indicating applications in the development of fluorescent materials (Y. Takayama et al., 2004).

  • Synthesis of Fluorinated Pyridines for Imaging : Siméon et al. (2007) synthesized 2-fluoromethyl analogs of pyridine for potential imaging of metabotropic glutamate subtype-5 receptors, highlighting the role of fluorinated pyridines in neuroimaging and radiopharmaceuticals (F. Siméon et al., 2007).

Applications in Chemical Reactions

  • Hiyama Cross-Coupling Reactions : Pierrat et al. (2005) explored the efficiency of Hiyama cross-coupling with pyridyltrimethylsilanes, showing the utility of such compounds in the formation of functional bis(het)aryl products (P. Pierrat et al., 2005).

  • One-Pot Synthesis of Dihydropyridine Carboxylic Acids : Ballinas-Indilí et al. (2021) achieved a one-pot synthesis of dihydropyridine acids, indicating the role of such compounds in the development of new pharmaceuticals, particularly in antifungal drugs (R. Ballinas-Indilí et al., 2021).

Pharmaceutical and Biomedical Applications

  • Positron Emission Tomography (PET) Imaging : Liang et al. (2014) synthesized [18F]FPEB suitable for PET imaging, highlighting the role of fluorinated pyridines in medical imaging, especially for studying neurological receptors (Steven H. Liang et al., 2014).

  • Docking and QSAR Studies for Kinase Inhibitors : Caballero et al. (2011) conducted docking and QSAR studies on fluoropyridines as c-Met kinase inhibitors, illustrating their potential in cancer treatment and drug development (Julio Caballero et al., 2011).

Properties

IUPAC Name

2-(2-fluoro-6-pyrrolidin-1-ylpyridin-3-yl)ethynyl-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2Si/c1-18(2,3)11-8-12-6-7-13(16-14(12)15)17-9-4-5-10-17/h6-7H,4-5,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBJLOPDZKMCJGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=C(N=C(C=C1)N2CCCC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001168649
Record name 2-Fluoro-6-(1-pyrrolidinyl)-3-[2-(trimethylsilyl)ethynyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001168649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203499-05-1
Record name 2-Fluoro-6-(1-pyrrolidinyl)-3-[2-(trimethylsilyl)ethynyl]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1203499-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-6-(1-pyrrolidinyl)-3-[2-(trimethylsilyl)ethynyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001168649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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